molecular formula C9H8N2O2 B8590259 2-Cyano-4-methyl-nicotinic acid methyl ester

2-Cyano-4-methyl-nicotinic acid methyl ester

Cat. No. B8590259
M. Wt: 176.17 g/mol
InChI Key: XSBCMGJFSBCRPP-UHFFFAOYSA-N
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Patent
US08410134B2

Procedure details

A suspension of 2-chloro-4-methyl-nicotinic acid methyl ester (2.64 g, 14.3 mmol) and CuCN (6.4 g, 71 mmol) in NMP (5.3 mL) was heated to 180° C. for 30 min. The reaction mixture was then cooled to room temperature and diluted with water (80 mL). After vigorous stirring for 16 h, the suspension was centrifuged and the precipitate suspended in a solution of FeCl3.6H2O (5.8 g, 21 mmol) in aqueous HCl (4 M, 80 mL). After vigorous stirring for 1 h, the suspension was extracted with DCM (3×70 mL). The organic layer was dried over Na2SO4/Na2CO3, filtered, and concentrated in vacuo. The residue was purified by flash chromatography on silica gel (elution with EA/DCM 1:10) to give the title compound. MS (m/z): 177.0 [M+H+].
Quantity
2.64 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
6.4 g
Type
reactant
Reaction Step One
Name
Quantity
5.3 mL
Type
solvent
Reaction Step One
[Compound]
Name
FeCl3.6H2O
Quantity
5.8 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Three
Name
Quantity
80 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[N:6][C:5]=1Cl.[C:13]([Cu])#[N:14]>CN1C(=O)CCC1.O.Cl>[CH3:1][O:2][C:3](=[O:12])[C:4]1[C:9]([CH3:10])=[CH:8][CH:7]=[N:6][C:5]=1[C:13]#[N:14]

Inputs

Step One
Name
Quantity
2.64 g
Type
reactant
Smiles
COC(C1=C(N=CC=C1C)Cl)=O
Name
CuCN
Quantity
6.4 g
Type
reactant
Smiles
C(#N)[Cu]
Name
Quantity
5.3 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
FeCl3.6H2O
Quantity
5.8 g
Type
reactant
Smiles
Step Three
Name
Quantity
80 mL
Type
solvent
Smiles
O
Step Four
Name
Quantity
80 mL
Type
solvent
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
180 °C
Stirring
Type
CUSTOM
Details
After vigorous stirring for 16 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was then cooled to room temperature
STIRRING
Type
STIRRING
Details
After vigorous stirring for 1 h
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
the suspension was extracted with DCM (3×70 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4/Na2CO3
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was purified by flash chromatography on silica gel (elution with EA/DCM 1:10)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
COC(C1=C(N=CC=C1C)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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